molecular formula C21H24N2O B4035118 1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No.: B4035118
M. Wt: 320.4 g/mol
InChI Key: LSMVFKXHKZIEER-UHFFFAOYSA-N
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Description

1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a useful research compound. Its molecular formula is C21H24N2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.188863393 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis : Xu and Ye (2007) studied a similar compound, 3-allyl-1-(2-cyanobenzyl)-2-methylbenzimidazol-3-ium bromide, focusing on its crystal structure. They found that the allyl and cyanophenyl groups were approximately perpendicular to the central benzimidazole unit, impacting the compound's crystal packing through C—H⋯Br interactions (Xu & Ye, 2007).

  • DNA Binding and Cytotoxicity : Paul et al. (2015) synthesized benzimidazole-containing compounds, exploring their DNA binding, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines. They discovered that these compounds bind DNA through an intercalative mode and show significant in vitro cytotoxic effect, which could be relevant for cancer research (Paul et al., 2015).

  • Catalytic Properties : Díez et al. (2012) reported on bis-allyl ruthenium(IV) complexes containing benzimidazole, which showed high activity as catalysts in the isomerization of allylic alcohols into carbonyl compounds in aqueous medium. This suggests potential applications in organic synthesis (Díez et al., 2012).

  • Synthesis and Structural Characterization : Infante-Castillo and Hernández‐Rivera (2008) conducted a study on 1-propenyl isomeric derivatives of 2-methylbenzimidazole, which are structurally similar to the compound . Their work included synthesis, characterization, and DFT calculations for structural and spectral characteristics, providing insights into the compound's potential applications in chemical synthesis (Infante-Castillo & Hernández‐Rivera, 2008).

  • Synthesis of Novel Benzimidazoles : Özil et al. (2018) explored the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, highlighting their potential as glucosidase inhibitors with antioxidant activity. This indicates possible applications in biochemistry and pharmacology (Özil et al., 2018).

Properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)-3-(4-methyl-2-prop-2-enylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-4-7-17-12-15(2)10-11-18(17)13-19(24)14-23-16(3)22-20-8-5-6-9-21(20)23/h4-6,8-12,19,24H,1,7,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMVFKXHKZIEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(CN2C(=NC3=CC=CC=C32)C)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Reactant of Route 2
1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Reactant of Route 3
1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Reactant of Route 4
1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Reactant of Route 6
1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

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